2-Chloro-3-(2-methoxybenzyl)pyrazine
Description
Significance of Nitrogen-Containing Heterocycles in Chemical Sciences
Nitrogen-containing heterocycles are a cornerstone of chemical sciences, demonstrating immense importance in both biological systems and synthetic applications. These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to the architecture of numerous natural products, including alkaloids, vitamins, and nucleic acids. Their prevalence in nature underscores their critical role in the chemistry of life.
In the realm of medicinal chemistry, nitrogen heterocycles are of paramount importance. A significant majority of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic core. nih.gov This prevalence is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.netmdpi.com The presence of nitrogen atoms can also influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design and development. nih.gov
The Pyrazine (B50134) Nucleus as a Versatile Pharmacophore and Synthetic Synthon
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. nih.govmdpi.com It serves as a versatile pharmacophore, a molecular feature responsible for a drug's biological activity, and is a key component in a wide array of therapeutic agents. nih.gov The pyrazine nucleus is found in drugs with diverse pharmacological activities, including anticancer, antitubercular, diuretic, and antiviral properties. nih.govcymitquimica.com
The synthetic utility of the pyrazine ring is equally significant. researchgate.net Its electron-deficient nature, a result of the two electronegative nitrogen atoms, influences its reactivity and provides a platform for a variety of chemical transformations. Functionalization of the pyrazine ring can be achieved through various organic reactions, allowing chemists to modulate the biological and physical properties of the resulting derivatives. cymitquimica.com This adaptability makes pyrazine and its derivatives valuable synthons, or building blocks, in the construction of more complex molecules. researchgate.net
Contextualizing Halogenated Pyrazine Derivatives within Contemporary Chemical Research
The introduction of halogen atoms onto the pyrazine scaffold gives rise to halogenated pyrazine derivatives, a class of compounds with enhanced reactivity and distinct biological profiles. The presence of a halogen, such as chlorine, can significantly alter the electronic properties of the pyrazine ring, often making it more susceptible to nucleophilic substitution reactions. ontosight.ai This reactivity is a powerful tool for synthetic chemists, enabling the introduction of a wide range of functional groups to create diverse molecular libraries for drug discovery and materials science. ontosight.ai
From a medicinal chemistry perspective, halogenation is a common strategy to improve the potency and pharmacokinetic properties of drug candidates. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. Furthermore, the introduction of halogens can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a compound. mdpi.com Research into halogenated pyrazine derivatives has led to the discovery of compounds with potent antimicrobial and anticancer activities, highlighting the importance of this structural motif in contemporary chemical research. nih.govnih.gov
While specific research on "2-Chloro-3-(2-methoxybenzyl)pyrazine" is not extensively detailed in publicly available literature, its structural features—a chlorinated pyrazine core linked to a methoxybenzyl group—place it firmly within this important class of compounds. The chloro-substituent offers a reactive handle for further synthetic modifications, while the benzyl (B1604629) group can influence interactions with biological targets. The methoxy (B1213986) substituent on the benzyl ring can also play a role in modulating the compound's properties.
Below is a table summarizing the basic properties of the subject compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1119450-87-1 |
| Molecular Formula | C12H11ClN2O |
Further investigation into this and related structures is warranted to fully elucidate their potential in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-12(13)15-7-6-14-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWOVNRUTNABEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259352 | |
| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-87-1 | |
| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure and Conformation Analysis of 2 Chloro 3 2 Methoxybenzyl Pyrazine and Its Analogs
Single Crystal X-ray Diffraction Studies for Molecular Geometry Elucidation
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and torsion angles. Although a crystal structure for 2-Chloro-3-(2-methoxybenzyl)pyrazine has not been reported, the expected molecular geometry can be inferred from studies on similar substituted pyrazines. researchgate.netmdpi.com
For instance, the analysis of 2,3-disubstituted pyrazines, such as 2-benzoyl-3-aminopyrazine, reveals that the pyrazine (B50134) ring itself is essentially planar. researchgate.net It is anticipated that this compound would crystallize in a common space group, such as the monoclinic P2₁/n or triclinic P-1 space group, which are frequently observed for such heterocyclic compounds. researchgate.netmdpi.com
The key geometric parameters defining the molecule's structure would be:
Pyrazine Ring Geometry: The bond lengths and angles within the pyrazine ring are expected to be consistent with other chlorinated pyrazine derivatives. The C-Cl bond length would likely be in the range of 1.73-1.74 Å.
Inter-ring Torsion Angle: A critical parameter is the torsion angle (dihedral angle) between the plane of the pyrazine ring and the plane of the benzyl (B1604629) ring. This angle is dictated by steric hindrance between the ortho-substituent (methoxy group) on the benzyl ring and the substituents on the pyrazine ring. In related bi-aryl systems, this rotation around the central C-C bond is common, leading to a non-coplanar arrangement to minimize steric strain. arkat-usa.org Twist angles in similar substituted heterocyclic systems can range from approximately 12° to over 45°. mdpi.comresearchgate.net
Methoxy (B1213986) Group Orientation: The conformation of the methoxy group relative to the benzyl ring is another defining feature, with the C-O-C bond angle typically around 117-118°.
The solid-state packing of the molecules would be stabilized by intermolecular interactions, such as C-H···N and C-H···π interactions, which are common in nitrogen-containing aromatic compounds. mdpi.com
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are essential for confirming the chemical structure of a compound. The following sections detail the expected spectroscopic signatures for this compound based on data from analogous compounds.
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The predicted chemical shifts for this compound are based on analyses of substituted pyrazines and methoxybenzyl compounds. researchgate.netresearchgate.netnih.gov
¹H NMR: The proton spectrum is expected to show distinct signals for the pyrazine, benzyl, methylene (B1212753), and methoxy protons. The two protons on the pyrazine ring will appear as doublets in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The four protons of the substituted benzyl ring will exhibit a complex splitting pattern in the aromatic region. The benzylic methylene protons (CH₂) will likely appear as a singlet, while the methoxy (OCH₃) protons will also be a sharp singlet, typically further upfield. researchgate.net
¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The carbons of the pyrazine ring are expected in the 140-155 ppm range. The chlorinated carbon (C-Cl) will be significantly shifted. The carbons of the benzyl ring will appear in the 110-140 ppm region, with the methoxy-substituted carbon appearing further downfield. The methylene bridge carbon and the methoxy carbon will have characteristic shifts in the aliphatic region of the spectrum. rsc.org
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrazine H-5, H-6 | 8.2 - 8.5 (d) | - |
| Pyrazine C-2, C-3 | - | 150 - 155 |
| Pyrazine C-5, C-6 | - | 142 - 145 |
| Benzyl CH | 6.8 - 7.3 (m) | 110 - 138 |
| Benzylic CH₂ | ~4.2 (s) | ~35 - 40 |
| Methoxy OCH₃ | ~3.8 (s) | ~55 - 56 |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. sapub.org The expected vibrational modes for this compound are derived from studies on chloropyrazines and aromatic ethers. nih.govresearchgate.netresearchgate.net
The spectra would be characterized by:
Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: Signals from the methylene and methoxy groups are expected in the 2850-3000 cm⁻¹ region.
Aromatic C=C and C=N Stretching: Strong bands from the pyrazine and benzene (B151609) rings would be observed in the 1400-1610 cm⁻¹ region.
C-O Ether Stretching: A strong, characteristic band for the aryl-alkyl ether linkage is expected around 1240-1260 cm⁻¹ (asymmetric stretch) and 1020-1050 cm⁻¹ (symmetric stretch).
C-Cl Stretching: The carbon-chlorine stretching vibration is typically found in the 600-800 cm⁻¹ region.
Pyrazine Ring Modes: Characteristic ring breathing and deformation modes will also be present in the fingerprint region of the spectrum. researchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Pyrazine & Benzyl Rings |
| Aliphatic C-H Stretch | 2850 - 2980 | CH₂ & OCH₃ |
| Aromatic C=C/C=N Stretch | 1400 - 1610 | Pyrazine & Benzyl Rings |
| Asymmetric C-O-C Stretch | 1240 - 1260 | Aryl-alkyl ether |
| Symmetric C-O-C Stretch | 1020 - 1050 | Aryl-alkyl ether |
| C-Cl Stretch | 600 - 800 | Chloro-pyrazine |
UV-Vis spectroscopy measures the electronic transitions within a molecule. The parent pyrazine molecule exhibits two main absorption bands: a weak band around 320-330 nm corresponding to a symmetry-forbidden n→π* transition, and a much stronger band around 260 nm attributed to a π→π* transition. nist.govnist.gov
For this compound, the substitution on the pyrazine ring is expected to influence these transitions. Both the chloro and methoxybenzyl groups are auxochromes that can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition. researchgate.net The n→π* transition may also be shifted. The spectrum is therefore expected to show a strong absorption maximum (λ_max) above 260 nm. The exact position of λ_max would be sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.netresearchgate.net
Conformational Analysis of Flexible Side Chains (e.g., Methoxybenzyl Group)
The conformational flexibility of this compound is primarily determined by the rotation around two single bonds:
The C-C bond connecting the benzylic carbon to the pyrazine ring.
The C-C bond connecting the benzylic carbon to the benzyl ring.
Computational Chemistry and Theoretical Investigations of 2 Chloro 3 2 Methoxybenzyl Pyrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and stability of molecules. For 2-Chloro-3-(2-methoxybenzyl)pyrazine , DFT calculations would typically be employed to:
Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate electronic properties: This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's kinetic stability and electronic transitions. nih.govfrontiersin.org
Determine thermodynamic stability: Calculations can provide the total energy, enthalpy, and Gibbs free energy of the molecule, offering insights into its stability.
Despite the common application of DFT to heterocyclic and aromatic compounds mdpi.comnanobioletters.com, no specific studies containing optimized geometry parameters or electronic property data for This compound were found.
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netiucr.org If the crystal structure of This compound were determined, a Hirshfeld analysis would reveal:
Key intermolecular contacts: The analysis maps different types of close contacts between neighboring molecules, such as hydrogen bonds (e.g., C-H···N, C-H···O), halogen bonds (C-Cl···N), and π-π stacking interactions.
No published crystal structure or accompanying Hirshfeld surface analysis for This compound could be located.
Topological Analysis of Electron Density (AIM Theory)
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. nih.govnih.govuniovi.es An AIM analysis of This compound would involve:
Locating critical points: Identifying bond critical points (BCPs) in the electron density, which are indicative of a chemical bond.
Characterizing bond properties: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are used to classify the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds). researchgate.net For example, the nature of the C-Cl bond and the interactions involving the pyrazine (B50134) nitrogen atoms could be elucidated. researchgate.net
Specific research applying AIM theory to the electron density of This compound has not been reported.
Prediction of Molecular Reactivity Descriptors
DFT calculations are also used to compute a range of "reactivity descriptors" that predict the chemical behavior of a molecule. researchgate.netchemrxiv.org For This compound , these would include:
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, which are derived from HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity.
Local Reactivity Descriptors: Functions like the Fukui function and Molecular Electrostatic Potential (MEP) maps identify the specific atoms or regions within the molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.com An MEP map, for instance, would likely show negative potential around the nitrogen atoms of the pyrazine ring, indicating sites for electrophilic attack.
A data table of predicted molecular reactivity descriptors for This compound cannot be provided as the necessary computational studies are not available.
Computational Simulation of Spectroscopic Parameters
Computational methods can simulate various spectroscopic data, which are invaluable for confirming the structure and understanding the properties of a synthesized compound. researchgate.netscispace.com For This compound , these simulations would typically include:
NMR Spectroscopy: Calculation of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical values are then compared with experimental spectra for structural verification.
Vibrational Spectroscopy: Simulation of infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities. scispace.comresearchgate.net This helps in assigning the observed spectral bands to specific molecular vibrations.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum by calculating the energies and oscillator strengths of electronic transitions. mdpi.com
While the simulation of spectroscopic parameters is a standard computational practice mdpi.com, specific predicted data for This compound is absent from the scientific literature.
Intermolecular Interactions and Molecular Recognition Studies Involving 2 Chloro 3 2 Methoxybenzyl Pyrazine
Characterization of Hydrogen Bonding Networks in the Solid State
A definitive characterization of hydrogen bonding in the solid state of 2-Chloro-3-(2-methoxybenzyl)pyrazine would necessitate its crystal structure, typically determined through single-crystal X-ray diffraction. This technique would elucidate the precise three-dimensional arrangement of molecules in the crystal lattice.
Analysis of the crystal structure would focus on identifying potential hydrogen bond donors and acceptors. In this molecule, the primary hydrogen bond acceptors are the two nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the methoxy (B1213986) group. While the molecule lacks classical hydrogen bond donors (like -OH or -NH groups), weaker C-H···N and C-H···O hydrogen bonds are often crucial in stabilizing crystal packing. Researchers would systematically analyze bond distances and angles to confirm these interactions. For a C-H···A (where A is N or O) interaction to be considered a hydrogen bond, the H···A distance would typically be expected to be less than the sum of their van der Waals radii, and the C-H···A angle would approach linearity (180°).
Should a crystal structure become available, a data table summarizing these geometric parameters would be generated.
| Table 1: Potential Hydrogen Bond Interactions in Solid-State this compound | |||
| Donor (D-H) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| e.g., Pyrazine C-H | e.g., Pyrazine N | ||
| e.g., Benzyl (B1604629) C-H | e.g., Methoxy O |
This information would be crucial for understanding the supramolecular architecture and predicting physical properties like melting point and solubility.
Investigation of Aromatic Stacking Interactions (π-π Interactions)
The presence of two aromatic rings, the pyrazine and the 2-methoxybenzyl rings, suggests that π-π stacking interactions could play a significant role in the molecular assembly. Analysis of the crystal structure would be the primary method for investigating these interactions.
| Table 2: Geometric Parameters for Aromatic Stacking in this compound | |||
| Interacting Rings | Geometry | Centroid-Centroid Distance (Å) | Slip Angle (°) / Displacement (Å) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| e.g., Pyrazine-Pyrazine | |||
| e.g., Benzyl-Benzyl | |||
| e.g., Pyrazine-Benzyl |
Understanding these interactions is vital for crystal engineering and designing materials with specific electronic properties.
Role of Halogen Bonding in Molecular Assemblies
The chlorine atom on the pyrazine ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (termed a σ-hole) interacts with a nucleophilic site, such as the nitrogen atoms of a neighboring pyrazine ring.
Crystallographic analysis is essential for identifying halogen bonds. The key geometric criteria are the R-X···Nu distance (where R is the group attached to the halogen X, and Nu is the nucleophile) and the R-X···Nu angle. A halogen bond is typically characterized by a distance shorter than the sum of the van der Waals radii of X and Nu, and an angle close to 180°, indicating high directionality. Studies on other chloro-substituted pyrazines have demonstrated the importance of C-Cl···N and C-Cl···Cl interactions in directing supramolecular assembly. Theoretical calculations could complement experimental data by mapping the electrostatic potential surface of the molecule to visualize the positive σ-hole on the chlorine atom and quantify the strength of the halogen bond.
| Table 3: Potential Halogen Bond Parameters for this compound | |||
| Donor (C-X) | Acceptor (Nu) | C-X···Nu Angle (°) | X···Nu Distance (Å) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| e.g., Pyrazine C-Cl | e.g., Pyrazine N |
The presence and nature of halogen bonding would be a critical factor in the rational design of co-crystals and other supramolecular structures involving this compound.
Analysis of Hydrophobic Interactions in Host-Guest Systems
The 2-methoxybenzyl group provides a significant hydrophobic surface, suggesting that this compound could participate in host-guest chemistry, where hydrophobic interactions are often a primary driving force for complexation in aqueous media.
To study these interactions, experimental techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed. These methods can determine the thermodynamics (ΔH, ΔS) and binding affinity (Ka) of the compound (as a guest) with various host molecules, such as cyclodextrins or calixarenes. The hydrophobic effect is typically characterized by a favorable entropic contribution (positive ΔS) due to the release of ordered water molecules from the surfaces of the host and guest upon binding.
| Table 4: Thermodynamic Parameters for Host-Guest Binding of this compound | ||||
| Host Molecule | Binding Affinity (Ka, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Technique |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Such studies are fundamental in fields like drug delivery and chemical sensing, where the controlled recognition and binding of guest molecules are paramount.
Structure Activity Relationship Sar Research and Derivatization Strategies for Pyrazine Compounds
Systematic Derivatization to Explore Structural Space around 2-Chloro-3-(2-methoxybenzyl)pyrazine
Systematic derivatization of a lead compound like this compound is a cornerstone of medicinal chemistry for exploring the surrounding structural space and optimizing its pharmacological profile. The derivatization strategy for this molecule can be logically divided into modifications of the pyrazine (B50134) core and the benzyl (B1604629) substituent.
Modification of the Pyrazine Core:
The chlorine atom at the 2-position is a key handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents. For instance, Suzuki coupling can be employed to introduce new aryl or heteroaryl groups, while Buchwald-Hartwig amination can be used to introduce a range of amino functionalities. Sonogashira coupling can introduce alkynyl groups, and Kumada-Corriu coupling is effective for introducing alkyl or aryl groups via Grignard reagents. The chlorine atom can also be a target for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of nucleophiles such as amines, alcohols, and thiols.
Modification of the Benzyl Moiety:
The 2-methoxybenzyl group offers several positions for modification. The methoxy (B1213986) group itself can be demethylated to a hydroxyl group, which can then be further functionalized. The aromatic ring of the benzyl group can be substituted with various functional groups at the available positions (3', 4', 5', and 6'). Introducing different substituents can modulate the electronic properties and steric bulk of this part of the molecule. For example, introducing electron-withdrawing groups like halogens or nitro groups, or electron-donating groups like alkyl or additional alkoxy groups, can systematically probe the structure-activity relationship.
A hypothetical derivatization scheme for this compound is presented in the table below, illustrating potential modifications at key positions.
| Position of Modification | Reaction Type | Potential New Substituents |
| C2 (Pyrazine) | Suzuki Coupling | Phenyl, Pyridyl, Thienyl |
| C2 (Pyrazine) | Buchwald-Hartwig Amination | Morpholine, Piperazine, Aniline derivatives |
| C2 (Pyrazine) | Sonogashira Coupling | Phenylethynyl, Trimethylsilylethynyl |
| C2 (Pyrazine) | Nucleophilic Substitution | -NH-Bn, -O-Ph, -S-Et |
| C2' (Benzyl Ring) | Demethylation then Etherification | -OH, -O-Alkyl, -O-Aryl |
| C3', C4', C5', C6' (Benzyl Ring) | Electrophilic Aromatic Substitution | -F, -Cl, -Br, -NO2, -CH3, -OCH3 |
Exploration of Isosteric Replacements within the Pyrazine and Benzyl Moieties
Isosteric replacement is a widely used strategy in drug design to modify the physicochemical properties of a molecule while retaining its biological activity. This involves replacing a functional group or a whole moiety with another that has a similar size, shape, and electronic configuration. For this compound, isosteric replacements can be considered for both the pyrazine ring and the benzyl group.
Pyrazine Moiety:
Benzyl Moiety:
The benzyl group can also be subjected to isosteric replacement. A common strategy is to replace the phenyl ring with other aromatic or heteroaromatic rings. For instance, replacing the phenyl ring with a pyridyl ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and increase solubility. Thienyl or furanyl rings are other five-membered heteroaromatic isosteres that can be considered. The methylene (B1212753) bridge (-CH2-) of the benzyl group can also be replaced. For example, replacing it with an oxygen atom (-O-) would result in a phenoxymethylpyrazine derivative, altering the conformational flexibility and polarity of the linker.
The following table presents potential isosteric replacements for the core moieties of this compound.
| Original Moiety | Isosteric Replacement | Potential Impact |
| Pyrazine | Pyridine, Pyrimidine, Pyridazine | Altered polarity, hydrogen bonding, and target interactions |
| Pyrazine | Thiazole, Oxazole, Imidazole | Changes in ring size, electronics, and steric profile |
| Phenyl (of benzyl) | Pyridyl, Thienyl, Furanyl | Modified aromaticity, polarity, and hydrogen bonding potential |
| -CH2- (of benzyl) | -O-, -S-, -NH- | Altered bond angles, conformational flexibility, and polarity |
Rational Design of Modified Pyrazine Scaffolds for Modulated Interactions
Rational drug design aims to create new molecules with specific biological activities based on a known three-dimensional structure of the target or a pharmacophore model derived from active compounds. For pyrazine-based compounds, several rational design strategies can be employed to develop modified scaffolds with modulated interactions.
One powerful approach is structure-based drug design (SBDD) . If the crystal structure of the biological target of this compound is known, one can design modifications that enhance binding affinity and selectivity. For example, computational docking studies can predict how analogs of the parent compound will bind to the target's active site. This information can guide the synthesis of new derivatives with substituents that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein. For instance, structure-based design has been successfully used to develop imidazo[1,2-a]pyrazine (B1224502) derivatives as selective kinase inhibitors. nih.gov
Another strategy is scaffold hopping , which involves replacing the central core of the molecule with a structurally different scaffold while maintaining the original orientation of the key interacting functional groups. nih.govnih.gov This can lead to the discovery of novel chemical series with improved properties, such as better pharmacokinetics or reduced off-target effects. For this compound, the pyrazine ring could be replaced by other heterocyclic systems identified through computational screening of scaffold databases.
Pharmacophore modeling is also a valuable tool, especially when the target structure is unknown. A pharmacophore model can be generated based on a set of known active compounds, identifying the essential structural features required for biological activity. This model can then be used to screen virtual libraries for new scaffolds that fit the pharmacophore or to guide the design of new pyrazine derivatives with optimized features.
These rational design approaches can lead to the development of novel pyrazine scaffolds with finely tuned interactions with their biological targets, potentially leading to more potent and selective drug candidates.
Mechanistic Organic Chemistry of Pyrazine Transformations Relevant to 2 Chloro 3 2 Methoxybenzyl Pyrazine
Detailed Reaction Mechanisms of Nucleophilic Aromatic Substitution on Halogenated Pyrazines
Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the functionalization of halogenated pyrazines. wikipedia.org Unlike typical SN2 reactions that occur at tetrahedral sp³ carbons, the SNAr reaction takes place at a trigonal sp² hybridized carbon atom of the aromatic ring. wikipedia.org The reaction is generally not favored in electron-rich aromatic systems like benzene (B151609) unless strong electron-withdrawing groups are present. wikipedia.orgmasterorganicchemistry.com However, in heteroaromatic systems like pyrazine (B50134), the electron-withdrawing nature of the nitrogen atoms inherently activates the ring for nucleophilic attack. wikipedia.orgnih.gov
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com
Addition: A nucleophile attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which effectively stabilizes it. wikipedia.org
Elimination: The aromaticity is restored by the departure of the leaving group, resulting in the substituted product. masterorganicchemistry.com
The rate-determining step is typically the initial attack of the nucleophile and the formation of the Meisenheimer intermediate, as this step temporarily disrupts the aromatic system. wikipedia.org The presence of the two nitrogen atoms in the pyrazine ring significantly lowers the activation energy for this step compared to carbocyclic analogues. Other mechanisms, such as those involving radical intermediates (SRN1) or benzyne-like intermediates, can also occur under specific conditions. nih.govacs.org
Ipso-substitution refers to a substitution reaction where the incoming group attaches to the very same position that was vacated by the leaving group. ucla.edustackexchange.com In the context of halogenated pyrazines, this is the most common and generally expected outcome of a nucleophilic aromatic substitution reaction. stackexchange.comacs.org
The mechanism for ipso-substitution is the classical SNAr pathway described above. acs.org The nucleophile directly attacks the carbon atom bonded to the halogen. The resulting Meisenheimer complex is stabilized by the pyrazine nitrogens, and subsequent elimination of the halide ion yields the final product where the nucleophile has directly replaced the halogen. acs.org For a compound like 2-chloro-3-(2-methoxybenzyl)pyrazine, an ipso-substitution would involve a nucleophile attacking the C2 position, leading to the displacement of the chloride ion. Dihalopyrazines have been shown to yield exclusively ipso-substituted products in certain reactions. acs.org
| Factor | Influence on Ipso-Substitution |
| Substrate | Electron-deficient pyrazine ring activated by nitrogen atoms. |
| Leaving Group | A good leaving group (e.g., Cl, Br) is required. |
| Nucleophile | Strong nucleophiles are generally required to initiate the attack. |
| Intermediate | Formation of a resonance-stabilized Meisenheimer complex. |
This interactive table summarizes the key factors influencing the ipso-substitution pathway on halogenated pyrazines.
While ipso-substitution is common, alternative pathways known as cine- and tele-substitution can occur, leading to unexpected isomers.
Cine-substitution: The entering group takes a position adjacent to the one occupied by the leaving group. arkat-usa.org
Tele-substitution: The entering group attaches to a position more than one atom away from the atom to which the leaving group was attached. acs.orgarkat-usa.org
These alternative substitution patterns have been observed in various aza-aromatic systems, including those related to pyrazine. acs.org The mechanisms for these reactions are distinct from the direct SNAr pathway. A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at a different, electronically favorable position on the ring (e.g., C6 or C8 in related triazolopyrazine systems). acs.org This is followed by a rearrangement and elimination of the leaving group, possibly involving proton loss from another position, to restore aromaticity. acs.org
Several factors have been identified that influence the competition between ipso- and tele-substitution pathways:
Nature of the Nucleophile: More nucleophilic "soft" nucleophiles like amines and thiols tend to favor tele-substitution over "hard" nucleophiles like alcohols. acs.org
Solvent Polarity: Less polar solvents can increase the likelihood of the tele-substitution pathway. acs.org
Leaving Group: Larger halogens on the electrophile can also favor the tele pathway. acs.org
Stoichiometry: Using increased equivalents of the nucleophile or decreased equivalents of a base can promote tele-substitution. acs.org
These unusual substitution reactions are highly substrate-dependent and can be difficult to predict, highlighting the complex reactivity of halogenated aza-aromatics. acs.org
Kinetic and Thermodynamic Studies of Pyrazine Derivatization Reactions
The feasibility and outcome of pyrazine derivatization reactions are governed by kinetic and thermodynamic parameters. Thermodynamic data, such as standard molar enthalpies of vaporization and formation, are crucial for understanding the stability of pyrazine derivatives and for optimizing reaction conditions in processes like hydrogenation/dehydrogenation for hydrogen storage applications. researchgate.net
Studies have been conducted to determine these properties for various pyrazine derivatives. researchgate.net For example, the interaction and binding kinetics of different substituted pyrazines with proteins like human serum albumin (HSA) have been investigated. semanticscholar.org Such studies reveal that pyrazines can interact with HSA primarily through hydrophobic forces, and this binding can induce conformational changes in the protein. semanticscholar.org The quenching of HSA's intrinsic fluorescence upon binding with pyrazines is often found to occur via a static quenching mechanism. semanticscholar.org Molecular dynamics simulations can further enhance the understanding of the stability of these pyrazine-protein complexes. semanticscholar.org
| Pyrazine Derivative | ΔHvap (kJ·mol⁻¹) at 298.15 K | ΔHf(g) (kJ·mol⁻¹) at 298.15 K |
| 2-Methylpyrazine | 45.4 ± 0.2 | 108.6 ± 1.1 |
| 2,5-Dimethylpyrazine | 50.1 ± 0.3 | 67.8 ± 1.2 |
| 2,3,5-Trimethylpyrazine | 54.1 ± 0.4 | 33.3 ± 1.5 |
| Tetramethylpyrazine | 57.0 ± 0.4 | 3.9 ± 1.6 |
This interactive table presents selected experimental thermodynamic data for various methylpyrazine derivatives, showcasing how substitution affects their properties. Data sourced from thermochemical studies. researchgate.net
Catalytic Effects on Reaction Pathways for Pyrazine Synthesis
Catalysis plays a pivotal role in the synthesis of the pyrazine core, often enabling efficient and selective transformations that would otherwise be difficult. unimas.my Various metal-based catalysts have been developed to facilitate pyrazine synthesis through different mechanistic pathways, such as dehydrogenative coupling reactions. nih.govacs.org
Manganese pincer complexes, for instance, have been shown to be effective catalysts for the dehydrogenative self-coupling of 2-amino alcohols to form functionalized 2,5-substituted pyrazines. nih.govacs.org These reactions are atom-economical, producing only water and hydrogen gas as byproducts. acs.org The catalytic cycle is believed to proceed through a homogeneous pathway. acs.org
Similarly, copper-based catalysts have been employed for the synthesis of pyrazine derivatives. sioc-journal.cn A novel asymmetric ligand-based copper catalyst (TNP-Cu@rGO) has demonstrated good functional group tolerance and yields in the synthesis of a range of pyrazine compounds. sioc-journal.cn Mechanistic investigations and catalyst recycling tests have been conducted to better understand and optimize these systems. sioc-journal.cn Palladium and Iridium complexes have also been utilized in catalytic C-alkylation and amination reactions to functionalize pre-existing pyrazine rings. organic-chemistry.org
| Catalyst System | Reaction Type | Substrates | Key Features |
| Manganese Pincer Complexes | Dehydrogenative Coupling | 2-Amino Alcohols | Earth-abundant metal; forms H₂ and H₂O as byproducts. acs.org |
| TNP-Cu@rGO | Aerobic Oxidative Annulation | α-Hydroxyketones & Diamines | Heterogeneous catalyst; recyclable; good functional tolerance. sioc-journal.cn |
| [Cp*IrCl₂]₂ | C-Alkylation | Methyl-pyrazines & Alcohols | Catalyzes C-H activation for alkylation. organic-chemistry.org |
| Pd/PTABS | Amination | Chloroheteroarenes & Amines | Mild reaction conditions (ambient temperature). organic-chemistry.org |
This interactive table summarizes various catalytic systems used in the synthesis and functionalization of pyrazines, highlighting their key characteristics and applications.
Advanced Analytical Methodologies for Pyrazine Derivative Characterization
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry is a cornerstone in the structural analysis of novel compounds like 2-Chloro-3-(2-methoxybenzyl)pyrazine, offering the ability to determine the precise molecular weight and elemental composition. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide mass accuracy in the low ppm range, allowing for the confident assignment of a molecular formula. For this compound (C₁₂H₁₁ClN₂O), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition.
Beyond just the molecular ion, the fragmentation pattern observed in the mass spectrum provides a roadmap to the compound's structure. While a specific experimental mass spectrum for this compound is not publicly available, a predictive analysis of its fragmentation can be made based on the known fragmentation of similar pyrazine (B50134) and benzyl (B1604629) derivatives.
Key expected fragmentation pathways for this compound under electron ionization (EI) would likely involve:
Benzylic Cleavage: The bond between the pyrazine ring and the benzyl group is susceptible to cleavage, which would result in a prominent methoxybenzyl cation.
Loss of Chlorine: The chlorine atom can be lost as a radical, leading to a significant fragment ion.
Cleavage of the Methoxy (B1213986) Group: The methoxy group on the benzyl ring can undergo fragmentation, potentially through the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).
Ring Fragmentation: The pyrazine ring itself can undergo characteristic cleavages, although these are often less intense than the fragmentation of the substituents.
A hypothetical table of major fragment ions and their potential structures is presented below.
| m/z (Nominal) | Proposed Fragment Structure | Description |
| 246/248 | [C₁₂H₁₁ClN₂O]⁺ | Molecular Ion (with isotopic pattern for Cl) |
| 211 | [C₁₂H₁₁N₂O]⁺ | Loss of Chlorine radical (•Cl) |
| 121 | [C₈H₉O]⁺ | Methoxybenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation of the benzyl moiety) |
This table is illustrative and based on general fragmentation patterns of similar chemical structures.
Advanced Chromatographic Techniques for Purity and Mixture Analysis
The assessment of purity and the analysis of complex mixtures containing this compound necessitate the use of advanced chromatographic techniques. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for the separation and quantification of pyrazine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is a highly suitable technique for its analysis. A typical GC method would involve the use of a capillary column with a stationary phase of intermediate polarity to achieve good separation from potential impurities or related compounds. The temperature program would be optimized to ensure adequate resolution and peak shape. The mass spectrometer detector provides high specificity for identification. For complex matrices, techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be employed for sample preparation and concentration of volatile pyrazines.
For particularly complex samples where isomers may be present, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) offers significantly enhanced separation power. nih.gov This technique can resolve co-eluting compounds that would be indistinguishable by conventional one-dimensional GC.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including pyrazine derivatives that may have limited thermal stability. A reversed-phase HPLC method would likely be effective for this compound.
A hypothetical HPLC method for the purity analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 90-30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and would require optimization.
Isotope Labeling Experiments for Mechanistic Elucidation and Structural Confirmation
Isotope labeling is a powerful technique to trace the pathways of chemical reactions and to unequivocally confirm molecular structures. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule or its precursors.
Mechanistic Elucidation: The formation of pyrazines often occurs through complex reaction pathways, such as the Maillard reaction between amino acids and reducing sugars. To understand the specific origin of the carbon and nitrogen atoms in this compound, isotopically labeled precursors could be used in its synthesis. For example, by using ¹⁵N-labeled ammonia (B1221849) or a ¹⁵N-labeled amino acid, the incorporation of nitrogen into the pyrazine ring can be tracked. Similarly, ¹³C-labeling of specific positions in the precursors can reveal the assembly of the carbon skeleton. Analysis of the resulting labeled this compound by mass spectrometry or NMR spectroscopy would provide direct evidence for the proposed reaction mechanism.
Structural Confirmation: Isotope labeling can also be used to confirm the assignment of signals in NMR and mass spectra. For instance, selective deuterium labeling of the benzyl group would lead to a predictable mass shift in the mass spectrum and the disappearance of specific signals in the ¹H NMR spectrum, thus confirming the location of these protons. The synthesis of a deuterated analog, for example, 2-Chloro-3-(2-methoxybenzyl-d₇)pyrazine, would serve as an excellent internal standard for quantitative analysis by mass spectrometry, a technique known as isotope dilution mass spectrometry. This approach provides high accuracy and precision by correcting for variations in sample preparation and instrument response.
The use of these advanced analytical methodologies provides a comprehensive toolkit for the detailed characterization of this compound, from the confirmation of its elemental composition and structure to the assessment of its purity and the investigation of its formation.
Future Directions and Emerging Research Avenues for 2 Chloro 3 2 Methoxybenzyl Pyrazine and Its Class
Exploration of Novel Synthetic Routes to Complex Pyrazine (B50134) Architectures
The development of sophisticated pyrazine-containing molecules hinges on the innovation of new synthetic methodologies. Traditional methods are often limited, but modern organic synthesis offers powerful tools to overcome these challenges. The focus is shifting towards strategies that allow for the precise and efficient construction of highly functionalized and complex pyrazine derivatives.
Key research areas include:
C-H Functionalization: Direct C-H functionalization is a powerful strategy for elaborating the pyrazine core. Iron-catalyzed C-H functionalization of electron-deficient heterocycles, including pyrazines, with organoboron agents has been successfully used in the total synthesis of natural products like botryllazine A. mdpi.com This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex molecules. mdpi.com
Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are instrumental in building complex pyrazine architectures. Methods like the Suzuki–Miyaura and Kumada–Corriu reactions enable the formation of carbon-carbon bonds, linking the pyrazine core to various aryl or alkyl groups. mdpi.com For instance, a double Suzuki–Miyaura coupling was a key step in the synthesis of the bisindole alkaloid Alocasin A, which features a central pyrazine ring. mdpi.com Similarly, a nickel-catalyzed Kumada–Corriu coupling has been effectively used to produce trisubstituted pyrazines. mdpi.com
Synthesis of Fused Systems: The creation of polycyclic systems incorporating the pyrazine ring is another active area of research. Benzo-fused 1,2,3-triazolo[4,5-b]pyrazines have been synthesized through methods like the acid-catalyzed cyclization of 2-azido-3-cyanoquinoxaline. mdpi.com These fused architectures significantly expand the chemical space and potential applications of pyrazine derivatives.
Coordination Polymers and Frameworks: Pyrazine's ability to act as a bridging ligand is being exploited in the construction of one-dimensional (1D) and three-dimensional (3D) coordination polymers. nih.gov These materials, often involving metal ions like cobalt, create intricate architectures with potential applications in gas adsorption and catalysis. nih.gov
| Synthetic Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Iron-Catalyzed C-H Functionalization | Directly couples organoboron agents with C-H bonds on the pyrazine ring. | Total synthesis of Botryllazine A. | mdpi.com |
| Suzuki–Miyaura Coupling | Palladium-catalyzed reaction between an organoboron compound and a halide to form C-C bonds. | Synthesis of the pyrazine bisindole alkaloid Alocasin A. | mdpi.com |
| Kumada–Corriu Coupling | Nickel-catalyzed cross-coupling of a Grignard reagent with an organic halide. | Synthesis of a trisubstituted pyrazine wasp pheromone. | mdpi.com |
| Acid-Catalyzed Cyclization | Formation of fused heterocyclic rings onto the pyrazine core. | Preparation of benzo-fused 1,2,3-triazolo[4,5-b]pyrazines. | mdpi.com |
Application of Machine Learning and Artificial Intelligence in Pyrazine Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. For pyrazine-based compounds, these technologies offer the potential to accelerate the design-make-test-analyze cycle significantly. nih.gov
Retrosynthesis Prediction: AI-driven tools are becoming increasingly adept at planning synthetic routes for complex molecules. engineering.org.cn Unlike traditional rule-based systems, these models learn from vast datasets of chemical reactions to propose novel and efficient pathways. engineering.org.cncas.org For pyrazine derivatives, this means that AI can identify viable synthetic routes from commercially available starting materials, potentially reducing development time and costs. engineering.org.cn The performance of these AI models is highly dependent on the quality and diversity of the training data; enriching datasets with information on rare reaction classes has been shown to dramatically improve prediction accuracy. cas.org
In Silico Library Design and Screening: Machine learning models, particularly graph transformer neural networks (GTNNs), can be trained to predict the outcomes of chemical reactions, including yield and regioselectivity. digitellinc.com This predictive power enables the efficient in silico screening of virtual libraries of pyrazine derivatives. digitellinc.com Researchers can assess the synthetic feasibility and potential properties of thousands of candidate molecules before committing to laboratory synthesis, focusing resources on the most promising compounds.
Property Prediction: AI can predict various molecular properties, from physicochemical characteristics to biological activity. This is crucial for designing pyrazine derivatives with specific functions, such as targeting a particular protein or possessing desired material properties. arxiv.org
| Application Area | AI/ML Technique | Key Advantage | Reference |
|---|---|---|---|
| Retrosynthesis Planning | Neural Networks, Deep Reinforcement Learning | Automatically learns from reaction data to propose novel synthetic routes for complex pyrazines. | engineering.org.cncas.org |
| Reaction Outcome Prediction | Graph Transformer Neural Networks (GTNNs) | Predicts reaction yield and regioselectivity, enabling efficient screening of synthetic conditions. | digitellinc.com |
| Molecular Design | Generative Models, Predictive Algorithms | Designs novel pyrazine structures with optimized properties before synthesis. | arxiv.org |
| Synthesis Workflow Integration | Computer-Aided Synthesis Planning (CASP) | Accelerates the "make" phase of the design-make-test-analyze cycle in drug discovery. | nih.gov |
Development of Advanced Computational Models for Predicting Molecular Interactions and Reactivity
Computational chemistry provides powerful insights into the behavior of molecules at an atomic level. For 2-Chloro-3-(2-methoxybenzyl)pyrazine and its analogs, advanced computational models are essential for understanding their interactions with biological targets and predicting their chemical reactivity.
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of molecular systems over time, revealing conformational changes and interaction kinetics. stmjournals.com This technique has been used to study the binding of substituted pyrazines to proteins like Human Serum Albumin (HSA), showing how these compounds can enhance the protein's stability. researchgate.net Such simulations are crucial for understanding how pyrazine-based drugs behave in vivo. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods combine the high accuracy of quantum mechanics for a specific region of interest (e.g., the binding site) with the efficiency of molecular mechanics for the larger system (e.g., the rest of the protein). stmjournals.com This hybrid approach allows for the precise investigation of interactions, such as hydrogen bonds and halogen bonds, which are critical for the binding of chloropyrazines to their targets. acs.orgstmjournals.com
Systematic Database Analysis: Computational analysis of crystallographic databases, like the RCSB PDB, provides a wealth of information on how pyrazine-based ligands interact with proteins. acs.org Studies have shown that the pyrazine nitrogen frequently acts as a hydrogen bond acceptor, while the ring can participate in π-interactions. acs.org For chloropyrazines specifically, halogen bonds can play a significant role in binding. acs.org These insights are invaluable for the rational design of new pyrazine-based inhibitors and functional molecules. nih.govmdpi.com
| Computational Model | Primary Function | Type of Information Provided | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Binding stability, conformational changes, interaction kinetics. | stmjournals.comresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines QM accuracy with MM efficiency for large systems. | Detailed analysis of electronic effects in molecular interactions (e.g., hydrogen/halogen bonds). | stmjournals.com |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Binding modes, interaction types (hydrophobic, hydrogen bonds), binding affinity scores. | researchgate.netnih.gov |
| PDB Database Analysis | Systematic analysis of experimentally determined protein-ligand structures. | Identifies common and crucial binding interactions for the pyrazine scaffold (e.g., H-bonds, π-interactions). | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
